molecular formula C7H16O3 B6243048 1,3-dimethoxy-2-(methoxymethyl)propane CAS No. 2378502-85-1

1,3-dimethoxy-2-(methoxymethyl)propane

Cat. No.: B6243048
CAS No.: 2378502-85-1
M. Wt: 148.2
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Description

1,3-Dimethoxy-2-(methoxymethyl)propane (CAS 15476-20-7) is a branched ether compound with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.22 g/mol. Its structure features two methoxy groups at the 1- and 3-positions of a propane backbone and a methoxymethyl group (-CH₂OCH₃) at the central carbon (Figure 1). This compound is synthesized via the Williamson reaction, typically using pentaerythritol derivatives, sodium hydride, and methyl iodide in tetrahydrofuran (THF) .

Properties

CAS No.

2378502-85-1

Molecular Formula

C7H16O3

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethoxy-2-(methoxymethyl)propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxypropane with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of intermediate ethers, which are then converted to the final product through further methylation.

Reaction Conditions:

    Reactants: 1,3-dihydroxypropane, methanol

    Catalyst: Acid (e.g., sulfuric acid)

    Temperature: 60-80°C

    Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound typically involves continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to maximize yield and minimize by-products. The use of high-purity reactants and catalysts is crucial to achieving a high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethoxy-2-(methoxymethyl)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: 1,3-dimethoxy-2-(methoxymethyl)propanoic acid

    Reduction: 1,3-dimethoxy-2-(methoxymethyl)propanol

    Substitution: 1,3-dimethoxy-2-(alkoxymethyl)propane

Scientific Research Applications

1,3-dimethoxy-2-(methoxymethyl)propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-dimethoxy-2-(methoxymethyl)propane exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : Estimated >150°C (based on analogs in ).
  • Density : ~0.95–1.00 g/cm³ (similar to multi-ether compounds).
  • Applications: Primarily used as an electron donor in fourth-generation Ziegler-Natta catalysts for propylene polymerization, enhancing catalyst activity and polymer isotacticity .

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s unique reactivity and applications stem from its three ether groups , which provide strong electron-donating effects and steric bulk. Below is a comparative analysis with similar propane-derived ethers:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
1,3-Dimethoxy-2-(methoxymethyl)propane C₈H₁₈O₃ 162.22 >150* Three ether groups; used in Ziegler-Natta catalysts .
1,2-Dimethoxypropane (d518) C₅H₁₂O₂ 104.15 96 Adjacent methoxy groups; simpler structure; limited steric effects .
2,2-Dimethoxypropane (d519) C₅H₁₂O₂ 104.15 83 Geminal methoxy groups; low boiling point; solvent applications .
1,3-Dibromo-2,2-dimethoxypropane C₅H₁₀Br₂O₂ 273.94 N/A Bromine substituents; alkylating agent in organic synthesis .
2,2-Bis(methoxymethyl)-1,3-dimethoxypropane C₉H₂₀O₅ 208.25 N/A Five ether groups; superior electron donor in catalysts .

*Estimated based on analogs.

Spectroscopic Characterization

  • ¹H NMR : Methoxymethyl protons resonate at δ 3.41–3.69 ppm , while methoxy groups appear as singlets near δ 3.30 ppm .
  • ¹³C NMR : Methoxymethyl carbons show signals at δ 55–60 ppm , distinct from geminal methoxy carbons (δ ~50 ppm) .

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